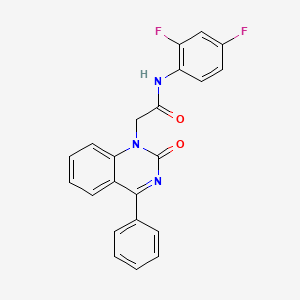

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

N-(2,4-Difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic small molecule featuring a difluorophenylacetamide core linked to a quinazolinone scaffold substituted with a phenyl group. The quinazolinone moiety (a bicyclic structure with nitrogen atoms at positions 1 and 3) is a privileged pharmacophore in medicinal chemistry, known for its role in kinase inhibition, antimicrobial activity, and CNS modulation . The 2,4-difluorophenyl group enhances metabolic stability and bioavailability through fluorine’s electron-withdrawing effects and resistance to oxidative degradation .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-15-10-11-18(17(24)12-15)25-20(28)13-27-19-9-5-4-8-16(19)21(26-22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBWQXCNDYXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic substitution reactions using suitable fluorinated reagents.

Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Moieties

N-(2,4-Difluorophenyl)-2-(1′H-Spiro[cyclopentane-1,2′-quinazolin]-4′-ylsulfanyl)Acetamide ()

- Structure: Incorporates a spirocyclic quinazolinone (cyclopentane fused to quinazoline) and a thioether (-S-) linker.

- Sulfur in the thioether may reduce oxidative stability compared to the oxygen-based linker in the target compound.

- Molecular Weight: ~378.38 (estimated for the target) vs.

N-[(2,4-Dichlorophenyl)Methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)Acetamide ()

- Structure : Features a dichlorophenyl group and a 2,4-dioxoquinazoline core.

- Additional keto group at position 4 of quinazoline may alter hydrogen-bonding interactions with targets.

- Activity : Evaluated for anticonvulsant properties, suggesting a possible CNS application shared with the target compound .

Analogues with Triazole or Thiazole Heterocycles

N-(2,4-Difluorophenyl)-2-[(4-Phenyl-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide ()

- Structure: Replaces quinazolinone with a 1,2,4-triazole ring and retains the difluorophenylacetamide group.

- Key Differences: Triazole’s smaller ring size and nitrogen-rich structure may enhance solubility but reduce aromatic stacking interactions.

N-(4-(5-(4-tert-Butylphenyl)-3-Methoxy-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Phenylthio)Acetamide (, Compound 52)

- Structure : Includes a tert-butylphenyl-triazole system and a thioacetamide linker.

- Key Differences :

- tert-Butyl group enhances metabolic stability but reduces aqueous solubility.

- Methoxy substituent on triazole may modulate electronic properties, affecting binding affinity.

- Synthesis Yield : 42.3%, indicating moderate efficiency compared to the target compound’s unreported yield .

Fluorinated Antifungal Analogues

Fluconazole-Based Derivatives ()

- Structure : Contains a difluorophenyl-triazole core, analogous to antifungal agents like fluconazole.

- Key Differences: The target compound’s quinazolinone replaces triazole, possibly altering selectivity for fungal cytochrome P450 enzymes. Synthesis involves 2-propanol reflux, differing from coupling-agent-based methods for quinazolinones .

Biological Activity

N-(2,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 396.39 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including this compound. The compound has been evaluated against various Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus haemolyticus.

Table 1: Antibacterial Efficacy

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| N-(2,4-difluorophenyl)-... | 10 | 20 | Staphylococcus aureus |

| N-(2,4-difluorophenyl)-... | 12 | 24 | Staphylococcus haemolyticus |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits moderate antibacterial activity, with lower concentrations required for inhibition compared to other known antibacterial agents.

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. In vitro assays demonstrated that this compound showed cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HCT116 (Colon) | 15.0 |

| A549 (Lung) | 22.5 |

| MCF7 (Breast) | 18.0 |

The IC values indicate that the compound possesses selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.

The mechanism through which this compound exerts its biological effects involves inhibition of key enzymes associated with bacterial growth and cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Structure-Activity Relationship (SAR)

The presence of fluorine substituents in the phenyl ring enhances the lipophilicity and bioavailability of the compound. Studies indicate that electron-withdrawing groups like fluorine improve antibacterial and anticancer activities by stabilizing the binding interactions with target enzymes.

Case Studies

A recent study evaluated a series of quinazoline derivatives, including N-(2,4-difluorophenyl)-... in animal models. The results demonstrated significant tumor reduction in treated groups compared to controls, supporting the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.